3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid
Description
Properties
CAS No. |
37938-65-1 |
|---|---|
Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
4-(3-ethoxy-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-21-13-8(15)6-7(14)12(11(13)16)17(2)9(18)4-5-10(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
SCPFWZCJUMXPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1I)N(C)C(=O)CCC(=O)O)I)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with a suitably substituted succinanilic acid derivative, which undergoes regioselective iodination at the 2', 4', and 6' positions. This is typically achieved using iodine reagents under acidic or neutral conditions.
Ethoxy Group Introduction
The 3'-ethoxy substituent is introduced via an etherification reaction, often employing ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
N-Methylation
The nitrogen atom of the succinanilic acid moiety is methylated using methylating agents like methyl iodide or dimethyl sulfate. This step requires controlled temperature (often 0–25°C) to avoid over-alkylation.
Purification and Monitoring
Purity is monitored through thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification is generally performed by recrystallization or chromatographic methods.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Iodination | Iodine or iodinating agent, acid catalyst | 0–30 | 2–6 | Acetic acid, dichloromethane | Regioselective iodination at 2',4',6' positions |
| Etherification | Ethyl bromide/iodide, base (e.g., K2CO3) | 20–40 | 4–8 | Anhydrous DMF or acetone | Anhydrous conditions critical |
| N-Methylation | Methyl iodide or dimethyl sulfate | 0–25 | 1–3 | Acetonitrile or DMF | Controlled addition to prevent over-alkylation |
| Purification | Recrystallization or chromatography | Ambient | Variable | Ethanol, water mixtures | TLC/HPLC used for monitoring |
Analytical Techniques for Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used for quick monitoring of reaction progress, confirming completion of iodination, etherification, and methylation steps.
- High-Performance Liquid Chromatography (HPLC): Employed for quantitative purity assessment, ensuring >99% purity before final use.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight and presence of iodine atoms.
- Elemental Analysis: Confirms the incorporation of iodine and other elements.
Summary of Key Research Findings
- The iodination step requires precise control of reaction temperature and stoichiometry to avoid polyiodination or side reactions.
- Etherification efficiency depends strongly on the absence of moisture and the choice of base and solvent.
- N-methylation is sensitive to reaction time and temperature; over-methylation leads to impurities.
- Overall yields for the multi-step synthesis typically range between 45–60%, with purity exceeding 99% after purification.
- Reaction monitoring by TLC and HPLC is critical for optimizing each step and ensuring batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to remove the iodine atoms or modify the ethoxy and methyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups in place of the iodine atoms.
Scientific Research Applications
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known to enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s ability to bind to these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triiodosuccinanilic acid derivatives, which differ primarily in their N-substituents and aromatic ring modifications. Key analogs include:
- Lipophilicity : The ethoxy group in the target compound confers higher lipophilicity compared to hydroxyethyl or dihydroxypropyl substituents. This may enhance membrane permeability but reduce renal excretion efficiency.
- Metabolic Stability : The N-methyl group likely reduces susceptibility to oxidative metabolism compared to N-ethyl or N-hydroxyalkyl derivatives, which are prone to enzymatic hydrolysis .
Pharmacokinetic and Toxicity Considerations
- Absorption : Ethoxy and methyl groups may delay gastric dissolution but improve intestinal absorption compared to polar hydroxyalkyl analogs.
- Dosage Range : Based on analogs, the adult dose is inferred to be 2–6 g, though toxicity studies specific to the target compound are absent .
- Safety Profile : Hydroxyethyl derivatives show low acute toxicity in preclinical models, but the ethoxy group’s stability could reduce metabolite-related toxicity risks .
Biological Activity
3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an ethoxy group and three iodine atoms, which contribute to its biological activity. The presence of iodine is particularly significant as it can enhance the compound's interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 40 μg/mL |
| Klebsiella pneumoniae | 25 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of antibiotic resistance.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In several studies, it was found to inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HCT116 | 10.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects in various models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 3: Anti-inflammatory Activity
| Cytokine | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 70 |
| IL-6 | 10 | 65 |
This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it activates pathways that lead to programmed cell death.
- Cytokine Modulation : It downregulates inflammatory mediators, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Bacterial Infections : A study involving mice infected with Staphylococcus aureus showed that treatment with the compound led to a significant reduction in bacterial load compared to controls.
- Cancer Treatment Models : In xenograft models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates.
Q & A
Q. What are the optimal synthesis conditions for 3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid, and how do reaction parameters influence yield and purity?
The synthesis involves alkylation of 2,4,6-triiodosuccinanilic acid using hydroxyalkylating agents. Key parameters include:
- Alkylating agents : β-chloroethyl acetate or 2-chloroethanol (Method A and B, ).
- Solvent systems : Methanol with sodium methylate (Methods A, B) or ethanol with sodium hydroxide (Method C) .
- Reaction time : Extended periods (e.g., 29 hours for Method A) improve substitution efficiency.
- Stoichiometry : Excess alkylating agent (2 equivalents) ensures complete reaction . Methodological recommendation : Monitor reaction progress via TLC and optimize pH to avoid side reactions (e.g., hydrolysis).
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Elemental analysis : Validate empirical formulas (e.g., C, H, I, N percentages as in Method B, ) .
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., ethoxy and methyl groups) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns. Best practice : Cross-validate results with multiple techniques to address spectral overlaps common in iodinated compounds.
Q. How does the compound’s stability vary under different storage and formulation conditions?
Stability is influenced by:
- Formulation type : Tablet formulations (maize starch, sucrose) enhance shelf-life compared to liquid capsules .
- Temperature : Storage at 40–50°C during granulation prevents decomposition .
- Moisture control : Use desiccants in capsules to avoid hygroscopic degradation. Experimental design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
Advanced Research Questions
Q. What pharmacokinetic challenges arise in delivering this compound, and how can they be addressed?
- Bioavailability : Low solubility in aqueous media (common for iodinated agents) may limit absorption.
- Strategies :
- Prodrug design : Introduce hydrophilic groups (e.g., dihydroxypropyl in Example 2, ) .
- Nanoparticle encapsulation : Enhance dissolution rates and target specificity.
Methodological approach : Use in vitro permeability assays (e.g., Caco-2 cell models) paired with in vivo pharmacokinetic profiling.
Q. How can structural modifications improve the compound’s contrast-enhancing properties while minimizing toxicity?
- Modification sites :
- Ethoxy group : Replace with polar substituents (e.g., hydroxyl or carboxylate) to improve water solubility .
- Methyl group on N : Adjust steric bulk to modulate binding to serum proteins.
Case study : N-(β-hydroxyethyl)- derivatives () show enhanced solubility due to hydrogen bonding .
Q. How should researchers resolve contradictions in reported synthesis yields or purity across different methods?
- Root causes :
- Reagent purity : Impurities in β-chloroethyl acetate (Method A) may lower yields .
- Reaction scale : Smaller batches (e.g., 10 mmole in Method B) often report higher reproducibility .
Resolution protocol :
Replicate methods with standardized reagents.
Use DOE (Design of Experiments) to isolate critical variables (e.g., temperature, stoichiometry).
Q. What molecular interactions underlie the compound’s biological activity, and how can they be experimentally validated?
- Hypothesized targets : Iodinated agents often interact with iodine transporters (e.g., sodium-iodide symporter) .
- Validation methods :
- Molecular docking : Simulate binding to transporter proteins (e.g., using AutoDock Vina).
- In vitro assays : Measure uptake efficiency in thyroid cell lines (e.g., FRTL-5) .
Data interpretation : Correlate computational binding scores with experimental IC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
